molecular formula C16H21N3O2S B2359320 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 468079-82-5

2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2359320
CAS No.: 468079-82-5
M. Wt: 319.42
InChI Key: MBBTXMXYHNCPNY-WUKNDPDISA-N
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Description

The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes:

  • A 3-ethyl group and 2-(ethylimino) substituent on the thiazolidinone ring.
  • A 4-oxo moiety at position 2.
  • An acetamide side chain substituted with a 2-methylphenyl group at the N-position.

4-Thiazolidinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and antioxidant activities . The ethylimino group and acetamide side chain in this compound likely modulate its electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)10-14(20)18-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBTXMXYHNCPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. A common method employs:

  • Starting Materials:

    • Thioamide derivative

    • α-Haloketone

  • Reaction Conditions:

    • Solvent: Often anhydrous ethanol or methanol

    • Temperature: Between 50°C to 80°C

    • Catalyst: A mild base like triethylamine

    • Reaction Time: 8 to 12 hours

Industrial Production Methods: In industrial settings, the production might utilize large-scale reactors with continuous monitoring of reaction parameters to ensure consistency. Automated synthesis and purification systems are often employed to maximize yield and purity.

Types of Reactions It Undergoes:

  • Oxidation:

    • Oxidizing agents like hydrogen peroxide can oxidize certain functional groups on the molecule, resulting in altered bioactivity.

  • Reduction:

    • Reduction can be achieved with reagents such as lithium aluminum hydride, which may open or reduce the thiazolidine ring.

  • Substitution:

    • The compound may undergo nucleophilic or electrophilic substitution, especially in the presence of reactive groups like the amide or ethylimino parts.

Common Reagents and Conditions Used in These Reactions:

  • Oxidizing agents: hydrogen peroxide, potassium permanganate

  • Reducing agents: lithium aluminum hydride, sodium borohydride

  • Substituents: Halogens (chlorine, bromine), alkyl groups

Major Products Formed From These Reactions:

  • Oxidized products

  • Reduced analogs

  • Substituted derivatives depending on the reagent used

Scientific Research Applications

Chemistry: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for functionalization, making it a valuable intermediate in medicinal chemistry.

Biology: This compound's structure is conducive to biological activity. It is investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidine ring, which can mimic substrates or transition states of enzyme-catalyzed reactions.

Medicine: Pharmacologically, this compound is researched for its antibacterial and antifungal properties, capitalizing on the bioactive nature of the thiazolidine ring. Additionally, its potential anti-inflammatory and analgesic properties are under study.

Industry: In the industrial realm, this compound is explored for its role in the production of advanced materials and as a component in certain polymers that require specific structural attributes.

Mechanism of Action

The mechanism of action for 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The compound may bind to the active sites of enzymes or receptors, inhibiting their function or modulating their activity. Molecular targets could include:

  • Enzymes:

    • Enzyme inhibition through competitive binding

    • Modulation of enzyme activity through allosteric interactions

  • Receptors:

    • Binding to cellular receptors to induce or inhibit signal transduction pathways

Pathways Involved:

  • Enzymatic pathways related to metabolic or signaling processes

  • Cellular pathways including inflammatory response or cellular proliferation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Biological Activity (Reported) Evidence ID
Target Compound 3-ethyl, 2-(ethylimino), N-(2-methylphenyl)acetamide C₁₆H₂₀N₄O₂S 332.43 Not explicitly stated [8, 19]
2-(3-Ethyl-2-{2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinyl}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (9d) 4-hydroxy-6-methyl-2-oxopyran-3-yl hydrazine group C₂₂H₂₅N₅O₅S 495.53 Antimicrobial activity (47% yield) [1]
2-[(2E)-4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-phenyl, 2-(phenylimino), N-(2-trifluoromethylphenyl) C₂₃H₁₉F₃N₄O₂S 480.48 No data provided [3]
2-{(2E)-2-[(4-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide 4-chloro-2-methylphenyl imino, N-(2,3-dimethylphenyl) C₂₁H₂₁ClN₄O₂S 436.94 No data provided [6]
2-[(2Z)-3-Ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxy-2-nitrophenyl)acetamide N-(4-methoxy-2-nitrophenyl) C₁₇H₂₁N₅O₅S 407.45 No data provided [9]
N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide N-(2-bromo-4-methylphenyl) C₁₆H₂₀BrN₃O₂S 398.32 Predicted pKa = 12.92 [19]
2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide 5-chloro-2-methoxyphenyl imino, N-(5-chloro-2-methylphenyl) C₂₁H₂₁Cl₂N₃O₃S 466.38 No data provided [22]

Impact of Substituents on Activity

A. Thiazolidinone Ring Modifications
  • Ethyl vs.
  • Ethylimino vs. Aryl-Imino Groups: The ethylimino group (C-NH) in the target compound differs from phenylimino groups (e.g., ). Aryl-imino groups (e.g., trifluoromethylphenyl in ) introduce steric bulk and electronic effects, which may alter target binding .
B. Acetamide Side Chain Variations
  • 2-Methylphenyl vs. Halogenated/Bulky Groups: The 2-methylphenyl group in the target compound balances hydrophobicity and steric hindrance. The trifluoromethyl group () enhances electron-withdrawing effects, which could influence receptor interactions .

Biological Activity

The compound 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide belongs to the thiazolidinone family, which has garnered significant interest due to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, including synthesis, biological assays, and structure-activity relationships.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives typically involves multi-step reactions that include the formation of the thiazolidine ring followed by acylation. The specific compound of interest features a thiazolidinone core with an ethylimino group and a 2-methylphenyl acetamide substituent, which may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal potential of thiazolidinone derivatives. A related compound, 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide , demonstrated significant antifungal activity against various strains of phytopathogenic fungi. For instance, a derivative showed an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani and 2.29 µg/mL against Phoma lingam . This suggests that similar modifications in the structure of our compound could lead to enhanced antifungal properties.

Anticancer Activity

Thiazolidinones have been studied for their cytotoxic effects on cancer cells. Research indicates that certain thiazolidinone derivatives can induce apoptosis in human leukemia cells . The mechanism often involves the activation of caspase pathways and modulation of cell cycle progression. The specific compound's structure may influence its interaction with cancer cell targets, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been documented. Compounds in this class exhibit activity against a range of bacterial strains. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolidinones. Key factors influencing activity include:

  • Substituents on the Thiazolidine Ring : Modifications can enhance potency and selectivity.
  • Lipophilicity : Increased hydrophobic character may improve membrane permeability.
  • Functional Groups : The presence of electron-withdrawing or donating groups can significantly affect reactivity and interaction with biological targets.
Compound Activity EC50/IC50 Values Target
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamideAntifungal0.85 µg/mL (A. solani)Fungal enzymes
Thiazolidinone derivative XAnticancerIC50 = 15 µM (human leukemia)Caspase pathway
Thiazolidinone derivative YAntimicrobialMIC = 32 µg/mL (E. coli)Bacterial cell wall

Case Studies

  • Antifungal Study : A series of thiazolidinone derivatives were synthesized and tested against multiple fungal strains. The most promising compound exhibited low EC50 values, indicating strong antifungal potential.
  • Cytotoxicity Assessment : Various thiazolidinones were evaluated for their ability to induce apoptosis in cancer cells. One compound showed significant cytotoxicity at low concentrations, prompting further exploration into its mechanism of action.

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